Seletalisib
Descripción general
Descripción
Seletalisib is a novel small-molecule inhibitor of PI3Kδ . It has been evaluated in biochemical assays, cellular assays of adaptive and innate immunity, and an in vivo rat model of inflammation . It belongs to the class of organic compounds known as bipyridines and oligopyridines, which are organic compounds containing two pyridine rings linked to each other .
Synthesis Analysis
Seletalisib is a potent, ATP-competitive, and selective PI3Kδ inhibitor . It was evaluated in biochemical assays, cellular assays of adaptive and innate immunity, and an in vivo rat model of inflammation .Molecular Structure Analysis
Seletalisib belongs to the class of organic compounds known as bipyridines and oligopyridines. These are organic compounds containing two pyridine rings linked to each other .Chemical Reactions Analysis
Seletalisib is a potent, ATP-competitive, and selective PI3Kδ inhibitor able to block protein kinase B (AKT) phosphorylation following activation of the B-cell receptor in a B-cell line .Aplicaciones Científicas De Investigación
Treatment for Activated PI3Kδ Syndromes : Seletalisib showed positive results in treating activated PI3Kδ syndrome (APDS), a rare immunodeficiency disease. Patients experienced improvements in clinical and immunological features, and the drug maintained a favorable risk–benefit profile over a period of up to 96 weeks (Diaz et al., 2020).
Efficacy in Primary Sjögren’s Syndrome : A Phase II study on patients with Primary Sjögren’s Syndrome (PSS) indicated that seletalisib might lead to clinical improvement and has an acceptable safety and tolerability profile. Histological analyses showed reduced lymphocytic infiltration in salivary glands (Juarez et al., 2019).
Influence on Brain Disposition : Research on the role of P-glycoprotein in the brain disposition of seletalisib revealed that it restricts the brain penetration of the drug, with minimal effect on its intestinal absorption. This study highlights the potential for drug-drug interactions involving seletalisib and P-glycoprotein inhibitors (Nicolas et al., 2020).
Characterization as a PI3Kδ Inhibitor : Seletalisib has been characterized as a potent, selective PI3Kδ inhibitor, effective in blocking protein kinase B phosphorylation and inhibiting proinflammatory cytokine secretion in immune cells. This makes it a potential therapeutic candidate for B-cell malignancies and autoimmune diseases (Allen et al., 2017).
First-in-human Safety and Tolerability Studies : Early human studies have assessed the safety, tolerability, and pharmacokinetic/pharmacodynamic profiles of seletalisib, supporting its continued development for immune-inflammatory diseases (Helmer et al., 2017).
Effect on Dendritic Cells : Seletalisib impairs the maturation and antigen-presenting function of monocyte-derived dendritic cells and promotes their migration. This suggests its potential use in preventing exaggerated immune responses in conditions like autoimmune disorders (Scopelliti et al., 2022).
Impact on IL-17-producing Cells : Inhibition of PI3Kδ by seletalisib reduces pro-inflammatory cytokines production from IL-17-producing adaptive and innate-like lymphocytes, suggesting its therapeutic potential for IL-17-mediated chronic inflammatory diseases like psoriasis and spondyloarthritis (Chen et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1R)-1-[8-chloro-2-(1-oxidopyridin-1-ium-3-yl)quinolin-3-yl]-2,2,2-trifluoroethyl]pyrido[3,2-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3N6O/c24-16-6-1-4-13-10-15(18(31-19(13)16)14-5-3-9-33(34)11-14)21(23(25,26)27)32-22-20-17(29-12-30-22)7-2-8-28-20/h1-12,21H,(H,29,30,32)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLJHGXOFYUARS-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])C(C(F)(F)F)NC4=NC=NC5=C4N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])[C@H](C(F)(F)F)NC4=NC=NC5=C4N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Seletalisib | |
CAS RN |
1362850-20-1 | |
Record name | Seletalisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12706 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SELETALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64CW205BDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.